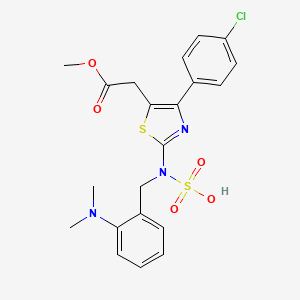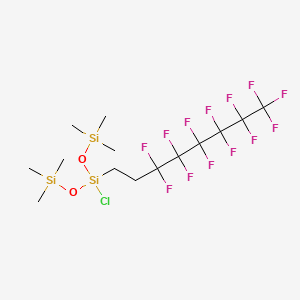
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is a unique organosilicon compound characterized by its complex structure, which includes both chlorinated and fluorinated groups. This compound is notable for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane typically involves the reaction of chlorosilanes with fluorinated alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the trisiloxane structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency. The final product is purified through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other siloxane derivatives.
Oxidation: Under oxidative conditions, the methyl groups can be converted to hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Alkyl or aryl substituted trisiloxanes.
Hydrolysis: Silanols and siloxane oligomers.
Oxidation: Hydroxyl or carbonyl substituted trisiloxanes.
科学的研究の応用
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organosilicon compounds and as a hydrophobic agent in surface treatments.
Biology: In the development of biocompatible materials and coatings for medical devices.
Medicine: As a component in drug delivery systems due to its stability and compatibility with biological systems.
Industry: In the production of high-performance lubricants, sealants, and coatings due to its hydrophobic and thermal stability properties.
作用機序
The mechanism of action of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable coatings on surfaces, reducing friction and wear. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound with similar hydrophobic properties but lacking the fluorinated groups.
Tetrakis(trimethylsiloxy)silane: A related compound with multiple trimethylsiloxy groups, used in similar applications but with different reactivity.
Uniqueness
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is unique due to its combination of chlorinated and fluorinated groups, which impart enhanced stability and hydrophobicity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring extreme conditions and long-term durability.
特性
CAS番号 |
94237-06-6 |
|---|---|
分子式 |
C14H22ClF13O2Si3 |
分子量 |
589.01 g/mol |
IUPAC名 |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H22ClF13O2Si3/c1-31(2,3)29-33(15,30-32(4,5)6)8-7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h7-8H2,1-6H3 |
InChIキー |
YFBVNTASMGOUJT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


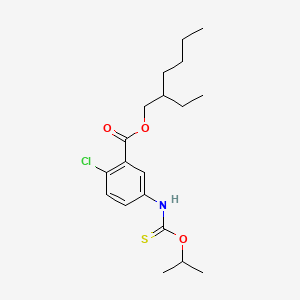

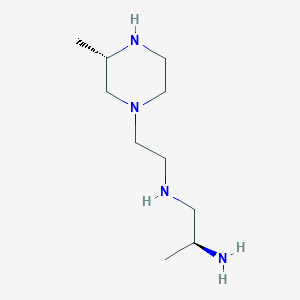
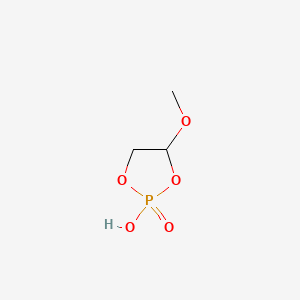
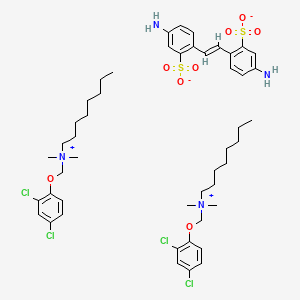

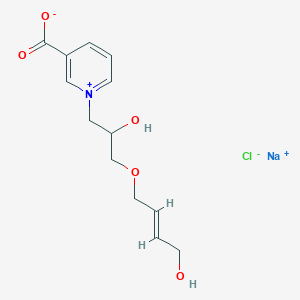
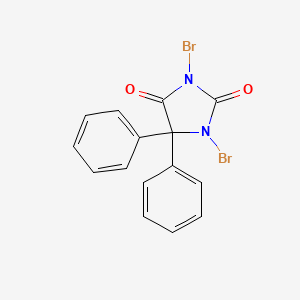


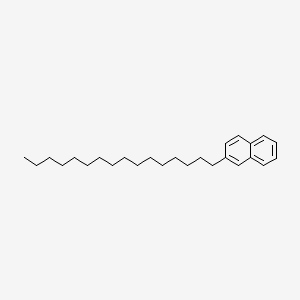

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
